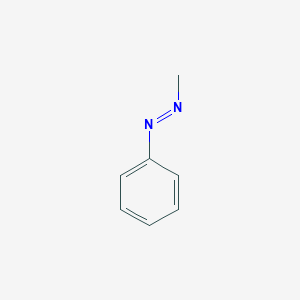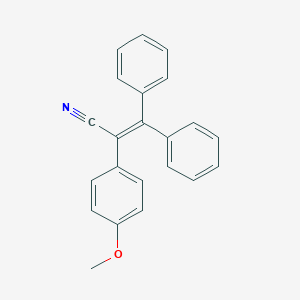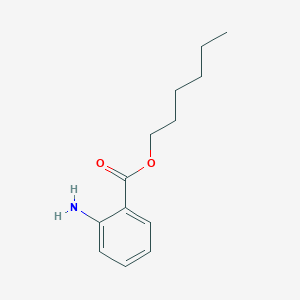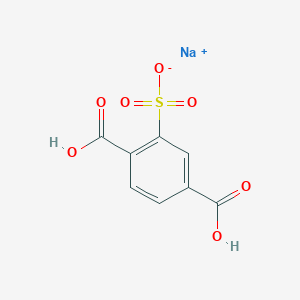
Diazene, methylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, methylphenyl- is a chemical compound that is widely used in scientific research. It is also known as N-methylbenzenediazenamine and has the chemical formula C7H9N3. Diazene, methylphenyl- is a diazenyl compound that is used as a precursor in the synthesis of other chemicals. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of diazene, methylphenyl- is not fully understood. It is believed to act as a reducing agent and can react with certain proteins and enzymes. Diazene, methylphenyl- can also form stable complexes with metal ions and can be used as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
Diazene, methylphenyl- has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.
Advantages and Limitations for Lab Experiments
Diazene, methylphenyl- is a useful reagent in the synthesis of other chemicals. It is relatively easy to synthesize and is readily available. However, it can be unstable and must be handled with care. Diazene, methylphenyl- can also be toxic and must be used in a well-ventilated area.
Future Directions
There are many possible future directions for the study of diazene, methylphenyl-. One area of research could be the synthesis of new organic compounds using diazene, methylphenyl- as a precursor. Another area of research could be the study of the mechanism of action of certain enzymes and proteins using diazene, methylphenyl-. Diazene, methylphenyl- could also be used as a ligand in coordination chemistry to form new metal complexes.
Synthesis Methods
Diazene, methylphenyl- can be synthesized by the reaction of N-methylbenzenamine with sodium nitrite in the presence of hydrochloric acid. The reaction is known as diazotization and is used to convert primary aromatic amines to diazonium salts. Diazene, methylphenyl- is formed by the reduction of the diazonium salt with sodium sulfite or sodium thiosulfate.
Scientific Research Applications
Diazene, methylphenyl- is used in scientific research as a reagent in the synthesis of other chemicals. It is also used in the study of the mechanism of action of certain enzymes and proteins. Diazene, methylphenyl- is used as a precursor in the synthesis of azo dyes and other organic compounds.
Properties
| 17556-69-3 | |
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
methyl(phenyl)diazene |
InChI |
InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
SHHIUWFOBYRJAM-UHFFFAOYSA-N |
SMILES |
CN=NC1=CC=CC=C1 |
Canonical SMILES |
CN=NC1=CC=CC=C1 |
synonyms |
[(E)-Phenylazo]methane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)





